molecular formula C8H15NO9S B114399 N-Acetyl-D-galactosamine 6-sulfate CAS No. 157296-99-6

N-Acetyl-D-galactosamine 6-sulfate

Cat. No.: B114399
CAS No.: 157296-99-6
M. Wt: 301.27 g/mol
InChI Key: WJFVEEAIYIOATH-JAJWTYFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Mechanism of Action

The enzyme N-acetylgalactosamine-6-sulfatase (EC 3.1.6.4) catalyzes the chemical reaction of cleaving off the 6-sulfate groups of the N-acetyl-D-galactosamine 6-sulfate units of the macromolecule chondroitin sulfate and, similarly, of the D-galactose 6-sulfate units of the macromolecule keratan sulfate .

Safety and Hazards

N-Acetyl-D-galactosamine 6-sulfate may be harmful if inhaled, may cause respiratory irritation, may be harmful in contact with skin, may cause moderate irritation, may cause eye irritation, and may be harmful if swallowed .

Future Directions

The introduction of N-acetylgalactosamine aided targeting technology has advanced the field profoundly and by now a dozen of N-acetylgalactosamine therapeutics for these indications have been approved for clinical use or have progressed to clinical trial stage 2 to 3 testing . This technology, in combination with major advances in oligonucleotide stability allows safe and durable intervention in targets that were previously deemed undruggable .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-acetyl-beta-D-galactosamine 6-sulfate can be synthesized by reacting N-acetyl-beta-D-galactosamine with sulfur trioxide-pyridine complex in an appropriate solvent . The reaction typically occurs under mild conditions to avoid degradation of the sugar moiety.

Industrial Production Methods

Industrial production methods for N-acetyl-beta-D-galactosamine 6-sulfate are not well-documented in the literature. it is likely that large-scale synthesis would involve similar reaction conditions as the laboratory synthesis, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-acetyl-beta-D-galactosamine 6-sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-acetyl-beta-D-galactosamine 6-sulfate is unique due to its specific position of the sulfate group, which influences its interaction with enzymes and its role in biological processes .

Properties

IUPAC Name

[(2R,3R,4R,5R,6R)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO9S/c1-3(10)9-5-7(12)6(11)4(18-8(5)13)2-17-19(14,15)16/h4-8,11-13H,2H2,1H3,(H,9,10)(H,14,15,16)/t4-,5-,6+,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJFVEEAIYIOATH-JAJWTYFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)COS(=O)(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)COS(=O)(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00331482
Record name N-Acetyl-D-galactosamine 6-sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00331482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157296-99-6
Record name N-acetyl-beta-D-galactosamine 6-sulfate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02186
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-Acetyl-D-galactosamine 6-sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00331482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Acetyl-D-galactosamine 6-sulfate
Reactant of Route 2
N-Acetyl-D-galactosamine 6-sulfate
Reactant of Route 3
Reactant of Route 3
N-Acetyl-D-galactosamine 6-sulfate
Reactant of Route 4
Reactant of Route 4
N-Acetyl-D-galactosamine 6-sulfate
Reactant of Route 5
N-Acetyl-D-galactosamine 6-sulfate
Reactant of Route 6
N-Acetyl-D-galactosamine 6-sulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.